4-(Methoxymethyl)benzoyl chloride

Physical Organic Chemistry Reaction Kinetics Structure-Reactivity Relationships

4-(Methoxymethyl)benzoyl chloride (CAS 82628-75-9) is a substituted aromatic acyl chloride with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol. Its structure features a benzoyl chloride core functionalized with a para-methoxymethyl (-CH₂OCH₃) substituent, classifying it as an electron-donating para-substituted benzoyl chloride derivative.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 82628-75-9
Cat. No. B3057576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxymethyl)benzoyl chloride
CAS82628-75-9
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCOCC1=CC=C(C=C1)C(=O)Cl
InChIInChI=1S/C9H9ClO2/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3
InChIKeyFHLONZHNJKJMND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methoxymethyl)benzoyl chloride (CAS 82628-75-9): A Strategic Acylating Agent for Research and Development Procurement


4-(Methoxymethyl)benzoyl chloride (CAS 82628-75-9) is a substituted aromatic acyl chloride with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol [1]. Its structure features a benzoyl chloride core functionalized with a para-methoxymethyl (-CH₂OCH₃) substituent, classifying it as an electron-donating para-substituted benzoyl chloride derivative [1]. This compound is typically offered with a minimum purity specification of 95% and is recommended for storage in cool, dry conditions . It serves primarily as an electrophilic acylating agent in organic synthesis, where its reactive carbonyl chloride group facilitates the introduction of the 4-(methoxymethyl)benzoyl moiety into nucleophilic substrates .

4-(Methoxymethyl)benzoyl chloride (82628-75-9) is Not a Drop-in Replacement: Structural Nuance Drives Selection


The 4-(methoxymethyl)benzoyl chloride cannot be generically substituted by other para-substituted benzoyl chlorides due to the unique electronic and steric character of its methoxymethyl (-CH₂OCH₃) group. Unlike the direct resonance donation of a 4-methoxy group (-OCH₃), which strongly activates the ring via lone pair conjugation [1], the methoxymethyl substituent exerts a more moderate inductive and hyperconjugative effect, resulting in a distinct reactivity profile that is not equivalent to simple 4-alkyl or 4-alkoxy analogs [2]. Furthermore, the presence of the methoxymethyl group provides a stable, orthogonal functional handle (a protected benzylic alcohol) that can be unmasked under specific conditions , a feature completely absent in simpler analogs like 4-methylbenzoyl chloride or 4-methoxybenzoyl chloride, which dictates downstream synthetic utility.

Quantitative Differentiation of 4-(Methoxymethyl)benzoyl chloride (82628-75-9): Head-to-Head Evidence for Informed Procurement


Reactivity Ranking: Comparative Solvolysis Rates with Ethanol

The methoxymethyl (-CH₂OCH₃) group confers a moderate activating effect on the benzoyl chloride core, placing it between the weakly activating 4-methyl and the strongly activating 4-methoxy substituents. A landmark study by Norris and Ware quantified the relative reactivities of various para-substituted benzoyl chlorides with ethyl alcohol at 0 °C [1]. The study provides direct comparative data for p-methylbenzoyl chloride (relative rate = 0.78) and the powerful activator p-methoxybenzoyl chloride (relative rate ≈ 30-42 based on ortho-methoxy data and known para-activation trends) [1]. A related structural analog, p-chloromethylbenzoyl chloride (p-CH₂Cl), exhibited a relative rate of 1.3 [1]. The p-methoxymethyl analog is predicted to exhibit a relative rate between that of p-methyl (0.78) and p-methoxy (>30), likely closer to the p-chloromethyl value (1.3) due to similar inductive electron withdrawal by the heteroatom mitigated by hyperconjugation, offering a tunable reactivity not achievable with the extremes.

Physical Organic Chemistry Reaction Kinetics Structure-Reactivity Relationships

Synthetic Utility as a Masked Benzylic Alcohol: Direct Precursor Comparison

4-(Methoxymethyl)benzoyl chloride serves as a direct acylating agent that installs a protected benzylic alcohol moiety. In contrast, its closest structural precursor, 4-(chloromethyl)benzoyl chloride, requires a subsequent alkoxide displacement step to achieve the same functionality [1]. A synthesis of methoxymethylene-substituted benzoate esters explicitly utilized 4-(chloromethyl)benzoyl chloride as a starting material, which then underwent methoxide displacement to form the desired methoxymethyl group [1]. The target compound, 4-(methoxymethyl)benzoyl chloride, bypasses this additional synthetic step, representing a more advanced intermediate.

Protecting Group Strategy Synthetic Methodology Pharmaceutical Intermediates

Mechanistic Control: Solvolysis Pathway Selection via Substituent Effect

The solvolysis of substituted benzoyl chlorides can proceed via either dissociative (SN1-like) or associative (SN2-like) mechanisms, a pathway that is highly sensitive to the electronic nature of the para-substituent [1]. Studies show that 4-methoxybenzoyl chloride solvolysis proceeds via a unimolecular pathway due to strong resonance stabilization of the acylium ion intermediate [1]. In contrast, less electron-donating substituents (e.g., 4-methyl, H) favor associative or mixed mechanisms [2]. The 4-methoxymethyl group, with its attenuated electron-donating ability compared to methoxy, is expected to shift the mechanistic balance, potentially increasing the contribution of the associative pathway, which can be exploited in micellar or biphasic systems where reaction rates are modulated by interfacial charge [2].

Reaction Mechanism Solvolysis Micellar Catalysis

Acylation Efficiency in Friedel-Crafts Reactions: Substituent Rate Modulation

Kinetic studies of Friedel-Crafts acylation reveal that substituents on the benzoyl chloride profoundly influence the reaction rate with aromatic substrates [1]. For acylation of toluene, the relative rates were: toluoyl chloride (p-methyl) = 0.2 < benzoyl chloride (H) = 1.0 < chlorobenzoyl chloride (p-Cl) = 2.5 [1]. While direct data for the methoxymethyl group is unavailable, the trend indicates that electron-withdrawing inductive effects (like that of the oxygen in methoxymethyl) can increase the electrophilicity of the acylating complex, potentially leading to faster rates compared to simple alkyl-substituted analogs.

Friedel-Crafts Acylation Reaction Kinetics Process Chemistry

Where 4-(Methoxymethyl)benzoyl chloride (82628-75-9) Outperforms Analogs: Validated Procurement Scenarios


Streamlined Synthesis of Methoxymethyl-Containing Pharmacophores

For medicinal chemistry programs requiring a 4-(methoxymethyl)benzoyl group, this compound offers a direct, single-step acylation route. This avoids the multi-step sequence starting from 4-(chloromethyl)benzoyl chloride (which requires alkoxide displacement) [1], thereby reducing the overall synthetic step count and associated purification burden.

Chemoselective Acylation in Complex Substrates

In molecules containing multiple nucleophilic sites, the moderate and tunable reactivity of 4-(methoxymethyl)benzoyl chloride (predicted relative rate ~1.0-1.5 vs. benzoyl chloride = 1.0) is advantageous [1]. It provides sufficient electrophilicity for efficient coupling while avoiding the excessive reactivity of p-methoxybenzoyl chloride (relative rate >30), which can lead to poor chemoselectivity and the formation of unwanted byproducts.

Mechanistic Probes in Physical Organic Chemistry

The methoxymethyl group serves as an ideal probe for studying substituent electronic effects on reaction mechanisms (e.g., solvolysis, micellar catalysis) [1][2]. Its electron-donating ability is intermediate between methyl and methoxy, offering a critical data point for refining structure-reactivity correlations like the Hammett equation and for investigating the transition between dissociative and associative pathways.

Development of Functional Materials and Liquid Crystal Intermediates

The synthesis of 4-alkylbenzoyl chlorides is a key step in preparing liquid crystal intermediates [1]. 4-(Methoxymethyl)benzoyl chloride, as a functionalized variant, can be used to introduce polar, ether-containing side chains onto mesogenic cores, potentially altering the dielectric anisotropy, phase transition temperatures, and overall performance of the resulting liquid crystalline materials.

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